3-(4-nitro-1H-pyrazol-1-yl)-N-(prop-2-en-1-yl)propanamide
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Overview
Description
N-ALLYL-3-(4-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDE: is a synthetic organic compound that belongs to the class of pyrazole derivatives Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-ALLYL-3-(4-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDE typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a β-diketone or β-ketoester under acidic or basic conditions.
Nitration: The pyrazole ring is then nitrated using a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid to introduce the nitro group at the desired position.
Allylation: The nitrated pyrazole is then reacted with an allyl halide (such as allyl bromide) in the presence of a base (such as potassium carbonate) to introduce the allyl group.
Amidation: Finally, the allylated pyrazole is reacted with a suitable amine (such as propanamide) to form the final compound, N-ALLYL-3-(4-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDE.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The nitro group in the compound can undergo reduction to form an amino group under suitable conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The allyl group can undergo substitution reactions with various nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed:
Reduction: Formation of N-ALLYL-3-(4-AMINO-1H-PYRAZOL-1-YL)PROPANAMIDE.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
- Used as a building block for the synthesis of more complex heterocyclic compounds.
- Employed in the study of reaction mechanisms and synthetic methodologies.
Biology:
- Investigated for its potential as a bioactive molecule with antimicrobial, anti-inflammatory, and anticancer properties.
Medicine:
- Explored for its potential use in drug development, particularly in the design of new therapeutic agents targeting specific biological pathways.
Industry:
- Utilized in the development of new materials with specific properties, such as UV stabilizers and liquid crystals.
Mechanism of Action
The mechanism of action of N-ALLYL-3-(4-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDE involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The allyl group may also play a role in modulating the compound’s activity by influencing its binding to target proteins or enzymes.
Comparison with Similar Compounds
N-ALLYL-3-(4-AMINO-1H-PYRAZOL-1-YL)PROPANAMIDE: A reduced form of the compound with an amino group instead of a nitro group.
N-ALLYL-3-(4-CHLORO-1H-PYRAZOL-1-YL)PROPANAMIDE: A derivative with a chloro group instead of a nitro group.
N-ALLYL-3-(4-METHYL-1H-PYRAZOL-1-YL)PROPANAMIDE: A derivative with a methyl group instead of a nitro group.
Uniqueness: N-ALLYL-3-(4-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDE is unique due to the presence of both the nitro and allyl groups, which confer distinct chemical and biological properties. The nitro group can participate in redox reactions, while the allyl group can undergo various substitution reactions, making this compound versatile for different applications.
Properties
Molecular Formula |
C9H12N4O3 |
---|---|
Molecular Weight |
224.22 g/mol |
IUPAC Name |
3-(4-nitropyrazol-1-yl)-N-prop-2-enylpropanamide |
InChI |
InChI=1S/C9H12N4O3/c1-2-4-10-9(14)3-5-12-7-8(6-11-12)13(15)16/h2,6-7H,1,3-5H2,(H,10,14) |
InChI Key |
CIDIEKCLUOUIMG-UHFFFAOYSA-N |
Canonical SMILES |
C=CCNC(=O)CCN1C=C(C=N1)[N+](=O)[O-] |
Origin of Product |
United States |
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